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4-Hydroxy-1H-indazole
Compound Name:

hydrochloride
CAS No.: 1172877-70-1
Cat. No.: B6299967

Get Quote

Q1: Why does the indazole scaffold inherently risk promiscuity across the kinome? Al: The
causality is rooted in structural mimicry. The indazole core acts as an adenine bioisostere,
forming critical bidentate hydrogen bonds with the kinase hinge region (typically via the N1-H
and N2 atoms)[2]. Because this hinge interaction is universally required for ATP binding, the
core itself provides high affinity but zero selectivity. Selectivity must be engineered by
functionalizing the C3, C5, or C6 positions to exploit kinase-specific microenvironments, such
as the back pocket or the DFG-out conformation. Failure to optimize these vectors results in
the compound binding to off-target kinases with accommodating gatekeeper residues, such as
Aurora kinases or CDKs[3].

Q2: Why do my biochemical IC50 values rarely match my cellular phenotypic assays? A2:
Biochemical assays are typically run at artificially low ATP concentrations (e.g., 10—-100 uM) to
maximize the apparent potency of ATP-competitive inhibitors. In intact cells, physiological ATP
concentrations range from 1 to 5 mM. This massive excess of endogenous ATP outcompetes
your indazole inhibitor, causing a rightward shift in your cellular IC50. If your compound is still
killing cells at low nanomolar concentrations despite this ATP shift, it is highly probable that the
phenotype is being driven by an off-target liability rather than your intended target[4].
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Part 2: Troubleshooting Guides

Scenario 1: Unexpected Cytotoxicity in Broad Cell Panels

o User Issue: "My novel indazole-based MpsL1 inhibitor shows high biochemical potency, but it
is indiscriminately killing both wild-type and Mps1-knockout cell lines."

e Scientist's Diagnosis: Your compound is hitting highly conserved, essential cell-cycle
kinases. Unoptimized indazole scaffolds frequently exhibit off-target affinity for Aurora
Kinases (AURKA/B/C) and FLT3 due to their flexible back pockets[3].

¢ Actionable Solution: You must structurally troubleshoot by increasing the sp3 character or
steric bulk at the C5/C6 position of the indazole ring. This creates a steric clash with the
gatekeeper residues of off-target kinases while maintaining affinity for your target's specific
geometry.

Scenario 2: In Vivo Bleeding and Immunosuppression with VEGFR Inhibitors

o User Issue: "We are testing an axitinib/pazopanib analog. We are seeing excellent VEGFR
inhibition, but our in vivo models are exhibiting unexpected bleeding and T-cell suppression.”

» Scientist's Diagnosis: This is a classic off-target liability of multi-targeted indazole and
pyrimidine TKIs. While axitinib is relatively clean, it still hits Abl, Aurora-2, and AxI at higher
exposures[5]. Pazopanib has documented off-target activity against platelet-associated
kinases (Src, Fyn, Lck) and immune kinases (Itk)[6]. Inhibition of GPVI-mediated signaling in
platelets via these off-targets directly causes the bleeding phenotype[7].

» Actionable Solution: Perform an ex vivo platelet aggregation assay. If your compound inhibits
phosphatidylserine (PS) exposure in isolated platelets, redesign the solvent-front vector of
your indazole to reduce affinity for Src-family kinases.

Part 3: Quantitative Data & Off-Target Profiling

To guide your SAR (Structure-Activity Relationship) campaigns, we have summarized the
primary targets and documented off-target liabilities of benchmark indazole-based inhibitors.
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Inhibitor | Scaffold

Primary Target(s)

Documented Off-
Targets

Structural /
Mechanistic
Rationale

Axitinib

VEGFR1, VEGFR?2,
VEGFR3

Abl, Aurora-2, AMPK,
Axl, MST2

High potency at
VEGFRs allows low
dosing that minimizes
off-target toxicity, but
Abl/Aurora-2 remain
liabilities at high

exposures|[5].

Pazopanib

VEGFR, PDGFR, c-
Kit

FGFR, ltk, Lck, Src,
Fyn

Off-target inhibition of
Src/Fyn in platelets
suppresses GPVI-
mediated activation,
causing bleeding
risks[6][7].

Reverse Indazoles

HPK1 (MAP4K1)

JAK1, JAK2, CDK2

The reverse indazole
core anchors to the
hinge; inadequate sp3
character at the
solvent front leads to
JAK/CDK cross-
reactivity[2].

Indazole-3-

carboxamides

Mps1

AURKA, AURKB,
AURKC, FLT3

Lack of sufficient
steric bulk at the
C5/C6 positions
allows the scaffold to
fit into the
accommodating
pockets of Aurora

kinases|[3].

Part 4: Self-Validating Experimental Protocols
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To definitively prove whether an observed cellular phenotype is driven by your intended target
or an off-target kinase, you must execute a self-validating logic circuit.

Protocol: Cellular Target Engagement & Phenotypic Deconvolution
Phase 1: Establishing True Cellular Potency (NanoBRET)

Transfection: Transfect HEK293T cells with a NanoLuc-fusion construct of your target
kinase.

Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer. Causality Note: We use
NanoBRET instead of biochemical assays because it accounts for physiological intracellular
ATP concentrations and cellular permeability, providing a true in situ target engagement
metric.

Inhibitor Competition: Treat cells with a dose-response of your indazole inhibitor to establish
your cellular IC50.

Phase 2: Phenotypic Deconvolution (The Self-Validating System) 4. Target-Null Validation:
Generate a CRISPR-Cas9 knockout (KO) of your target kinase in your disease cell line. Treat

the KO line with the inhibitor.

Logic Gate: If the inhibitor still induces the phenotype (e.g., cell death) in the KO line, the
effect is definitively off-target.

Gatekeeper Mutant Rescue (The Ultimate Validation): Engineer a drug-resistant mutant of
your target kinase by mutating the gatekeeper residue (e.g., Threonine to a bulky Methionine
or Isoleucine) to prevent indazole binding via steric clash. Express this mutant in wild-type
cells.

o Logic Gate: Treat the mutant-expressing cells with your inhibitor. If the drug-resistant
mutant completely rescues the cells from the inhibitor's effects, the original phenotype was
100% on-target. If partial or no rescue occurs, off-target toxicity is present.

Part 5: Workflow & Structural Visualizations
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Workflow for deconvoluting on-target efficacy from off-target toxicity using CRISPR and kinome
data.
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Structural mapping of the indazole scaffold within the highly conserved kinase ATP-binding

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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